molecular formula C11H16O B13622726 4-(3-Methylphenyl)butan-2-ol

4-(3-Methylphenyl)butan-2-ol

Cat. No.: B13622726
M. Wt: 164.24 g/mol
InChI Key: CSPHVLFORWOQIS-UHFFFAOYSA-N
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Description

4-(M-tolyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a meta-tolyl group (a benzene ring with a methyl group at the meta position)

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(M-tolyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 4-(M-tolyl)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(M-tolyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 4-(M-tolyl)butan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert it into 4-(M-tolyl)butane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-(M-tolyl)butyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 4-(M-tolyl)butan-2-one.

    Reduction: 4-(M-tolyl)butane.

    Substitution: 4-(M-tolyl)butyl chloride.

Scientific Research Applications

4-(M-tolyl)butan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(M-tolyl)butan-2-ol involves its interaction with specific molecular targets, primarily through its hydroxyl group. The compound can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s function and the overall metabolic pathway.

Comparison with Similar Compounds

    4-(P-tolyl)butan-2-ol: Similar structure but with the methyl group at the para position.

    4-(O-tolyl)butan-2-ol: Similar structure but with the methyl group at the ortho position.

    Butan-2-ol: Lacks the tolyl group, making it less complex and with different reactivity.

Uniqueness: 4-(M-tolyl)butan-2-ol is unique due to the presence of the meta-tolyl group, which influences its chemical properties and reactivity. This structural feature can affect the compound’s steric and electronic environment, making it distinct from its ortho and para isomers.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-(3-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H16O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

CSPHVLFORWOQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C)O

Origin of Product

United States

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